Product packaging for N,3,4-Trimethoxy-N-methylbenzamide(Cat. No.:CAS No. 155586-38-2)

N,3,4-Trimethoxy-N-methylbenzamide

Cat. No.: B116032
CAS No.: 155586-38-2
M. Wt: 225.24 g/mol
InChI Key: XITMFFWOKAKLLA-UHFFFAOYSA-N
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Description

Benzamide (B126) Derivatives in Contemporary Organic and Medicinal Chemistry

Benzamide and its derivatives represent a privileged scaffold in the realm of drug discovery and materials science. The inherent chemical stability of the benzamide core, coupled with the diverse functionalities that can be introduced onto the aromatic ring and the amide nitrogen, has led to their widespread application. In medicinal chemistry, benzamide derivatives are integral to the development of a wide array of therapeutic agents, including antiemetics, antipsychotics, and anticancer drugs. Their ability to engage in various biological interactions, such as hydrogen bonding and hydrophobic interactions, makes them versatile pharmacophores for targeting enzymes and receptors.

Significance of Trimethoxylated Benzamides in Mechanistic and Synthetic Investigations

The presence of multiple methoxy (B1213986) groups on a benzamide scaffold, as seen in N,3,4-Trimethoxy-N-methylbenzamide, profoundly influences the molecule's electronic properties and reactivity. These electron-donating groups activate the aromatic ring, making it more susceptible to electrophilic substitution and influencing the regioselectivity of such reactions.

A critical aspect of this compound's utility lies in its classification as a Weinreb amide. Weinreb amides, which are N-methoxy-N-methylamides, are highly valued in organic synthesis for their controlled reactivity towards organometallic reagents. researchgate.netorientjchem.org Unlike other carbonyl compounds that can undergo multiple additions, the intermediate formed from the addition of an organometallic reagent to a Weinreb amide is a stable chelated species. This stability prevents over-addition and allows for the clean synthesis of ketones and aldehydes upon acidic workup. This controlled reactivity is paramount in the multi-step synthesis of complex natural products and pharmaceuticals. numberanalytics.comnumberanalytics.com

A recent study highlights the practical application of this principle, where this compound serves as a key intermediate in the synthesis of novel ketamine derivatives being investigated as N-methyl-D-aspartate receptor (NMDAR) antagonists. mdpi.com The synthesis involves the coupling of 3,4-dimethoxybenzoic acid with N,O-dimethylhydroxylamine hydrochloride to form the Weinreb amide, this compound. This intermediate then reacts with a Grignard reagent to furnish the desired ketone with high efficiency, a testament to the synthetic utility of the Weinreb amide functionality. mdpi.com

Furthermore, patent literature reveals the use of a closely related derivative, 5-Bromo-2-chloro-N,3,4-trimethoxy-N-methylbenzamide, in the development of novel diphenylmethane (B89790) derivatives as SGLT2 inhibitors for the treatment of diabetes. google.comgoogle.comgoogleapis.com This underscores the value of the trimethoxylated benzamide scaffold in constructing complex molecular architectures for medicinal applications. The provided 1H NMR data for this brominated analog offers a glimpse into the spectroscopic characteristics of this class of compounds. google.comgoogle.comgoogleapis.com

Current Research Landscape and Knowledge Gaps Pertaining to this compound

The current body of scientific literature primarily positions this compound as a synthetic intermediate rather than a compound of interest for its own intrinsic properties. Its value is recognized in facilitating the construction of more complex molecular targets.

A significant knowledge gap exists regarding the specific physicochemical properties and potential biological activities of this compound itself. There is a lack of published data on its detailed spectroscopic analysis (beyond what can be inferred from related structures), its crystalline structure, and its potential interactions with biological targets.

Future research could focus on exploring these unknown aspects. Investigating the biological activity profile of this compound could reveal unforeseen therapeutic potential. Furthermore, a deeper exploration of its reactivity in a broader range of chemical transformations could uncover new synthetic applications, solidifying its role as a versatile tool in the chemist's arsenal. The development of more direct and efficient synthetic routes to this and other polysubstituted benzamides also remains an area of interest for synthetic chemists. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO4 B116032 N,3,4-Trimethoxy-N-methylbenzamide CAS No. 155586-38-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,3,4-trimethoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-12(16-4)11(13)8-5-6-9(14-2)10(7-8)15-3/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITMFFWOKAKLLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=C(C=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40566312
Record name N,3,4-Trimethoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155586-38-2
Record name N,3,4-Trimethoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Synthetic Methodologies for N,3,4 Trimethoxy N Methylbenzamide and Analogues

Established Reaction Pathways for N,3,4-Trimethoxy-N-methylbenzamide Synthesis

Traditional methods for amide synthesis remain fundamental in the preparation of this compound. These pathways typically involve the coupling of a carboxylic acid derivative with an amine.

Amide Coupling Reactions Utilizing Carboxylic Acids and Amines

A cornerstone of amide synthesis is the direct coupling of a carboxylic acid with an amine, often facilitated by a coupling agent to activate the carboxylic acid. In the context of this compound, this would involve the reaction of 3,4-dimethoxybenzoic acid with N-methylamine. However, to achieve a more controlled reaction and prevent the formation of over-addition byproducts, the synthesis of a Weinreb-Nahm amide intermediate is a highly effective strategy. wikipedia.org

This approach utilizes N,O-dimethylhydroxylamine hydrochloride in conjunction with a carboxylic acid. wikipedia.orgnumberanalytics.com The resulting N-methoxy-N-methylamide, known as a Weinreb amide, is a versatile intermediate. numberanalytics.com Its unique stability stems from the formation of a stable five-membered cyclic tetrahedral intermediate upon nucleophilic addition, which prevents the typical second addition of an organometallic reagent. researchgate.net The synthesis of the Weinreb amide from a carboxylic acid can be achieved using various coupling agents, such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). chemspider.comwikipedia.org For instance, a carboxylic acid can be reacted with CDI to form an activated acyl-imidazole intermediate, which then readily reacts with N,O-dimethylhydroxylamine hydrochloride to yield the desired Weinreb amide. chemspider.com This method is particularly useful for substrates with sensitive functional groups where the formation of an acid chloride is not ideal. chemspider.com

Table 1: Amide Coupling Reagents for Weinreb Amide Synthesis
Coupling ReagentSubstrateAmineProductYield (%)Reference
1,1'-Carbonyldiimidazole (CDI)5-Bromo-2-furanoic acidN,O-Dimethylhydroxylamine hydrochloride5-Bromo-N-methoxy-N-methylfuran-2-carboxamide70 chemspider.com
TBTU/HATUCarboxylic AcidN,O-Dimethylhydroxylamine hydrochlorideN-methoxy-N-methylamideHigh numberanalytics.com
DMTMMVarious Carboxylic AcidsN,O-Dimethylhydroxylamine hydrochlorideWeinreb AmidesExcellent wikipedia.org
EDC/HOBt/DMAPFunctionalized Carboxylic AcidsElectron Deficient AminesAmide DerivativesGood to Excellent nih.gov

Acylation Reactions Involving Substituted Benzoyl Chlorides

A classic and direct method for forming the amide bond is the acylation of an amine with a substituted benzoyl chloride. For the synthesis of this compound, this would involve the reaction of 3,4-dimethoxybenzoyl chloride with N-methylamine. This type of reaction, often referred to as the Schotten-Baumann reaction, is typically carried out in the presence of a base, such as aqueous sodium hydroxide (B78521) or pyridine, to neutralize the hydrochloric acid byproduct. masterorganicchemistry.com

The reactivity of acyl chlorides makes them suitable for acylating even less reactive amines. researchgate.net The reaction is generally rapid and can be performed under mild conditions. For example, various substituted benzamides have been synthesized in good to excellent yields by reacting anilines with benzoyl chlorides under solvent-free microwave irradiation, significantly reducing reaction times. niscair.res.in The choice of solvent and base can be crucial for optimizing the yield and purity of the product. While highly reactive, the handling of acyl chlorides requires care due to their moisture sensitivity and corrosive nature.

Table 2: Acylation of Amines with Substituted Benzoyl Chlorides
AmineAcyl ChlorideConditionsProductYield (%)Reference
AnilineBenzoyl ChlorideMicrowave (495 W), Solvent-free, 3.5 minN-PhenylbenzamideGood to Excellent niscair.res.in
Primary/Secondary AminesAcetyl/Benzoyl ChlorideIodine, Solvent-free, Room TemperatureN-Acyl AmineQuantitative researchgate.net
AlcoholsBenzoyl ChlorideTMEDA, -78 °CBenzoate EsterExcellent organic-chemistry.org
AminesBenzoyl ChlorideCuO, Solvent-free, Room TemperatureAmide- tsijournals.com

Advanced Synthetic Strategies and Catalytic Approaches for N-Methylated Benzamides

To overcome the limitations of classical methods, such as harsh reaction conditions and the use of stoichiometric reagents, advanced catalytic strategies have been developed. These methods offer greater efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Aminocarbonylation in Benzamide (B126) Synthesis

Palladium-catalyzed aminocarbonylation has emerged as a powerful tool for the synthesis of amides from aryl halides. chemspider.com This reaction involves the introduction of a carbonyl group (from carbon monoxide) and an amine in a single step. For the synthesis of analogues of this compound, an appropriately substituted aryl iodide, such as 4-iodo-1,2-dimethoxybenzene, could be reacted with N-methylamine and carbon monoxide in the presence of a palladium catalyst.

A variety of palladium catalysts and ligands have been employed for this transformation, with the choice of ligand being crucial for controlling the selectivity and efficiency of the reaction. nih.gov For instance, the use of bidentate phosphine (B1218219) ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) or 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) can lead to high yields of the desired amide. researchgate.netresearchgate.net The reaction conditions, including the choice of base and solvent, also play a significant role in the outcome. nih.gov This method is valued for its broad substrate scope and tolerance of various functional groups. chemspider.com

Table 3: Palladium-Catalyzed Aminocarbonylation of Aryl Halides
Aryl HalideAmineCatalyst SystemProductYield (%)Reference
Aryl IodidesVarious AminesPd(OAc)₂/XantphosAmidesModerate to Good researchgate.net
2-Phenylpropan-2-olAniline hydrochloridePdCl₂/(4-CF₃C₆H₄)₃Pβ-Substituted Amide54 nih.gov
Iodoalkene SubstratesVarious N-nucleophilesPd(OAc)₂/PPh₃20-CarboxamidesModerate to High d-nb.info
Aryl IodidesAmidinesPd(OAc)₂/PPh₃Acyl Amidinesup to 87 acs.org

Ruthenium-Catalyzed N-Methylation Processes Utilizing Methanol (B129727) as a Methyl Source

A green and efficient approach for the synthesis of N-methylated amides involves the use of methanol as a C1 source, catalyzed by ruthenium complexes. researchgate.netresearchgate.netorganic-chemistry.orgnih.gov This "borrowing hydrogen" methodology avoids the use of hazardous methylating agents. nih.gov In this process, the ruthenium catalyst facilitates the dehydrogenation of methanol to formaldehyde (B43269) in situ, which then reacts with a primary amide to form a hemiaminal intermediate. Subsequent dehydration and reduction by the ruthenium hydride species yields the N-methylated amide.

Various ruthenium catalysts, such as those based on pincer ligands or [Ru(p-cymene)Cl₂]₂, have been shown to be effective for this transformation. researchgate.netnih.gov For instance, a ruthenium(II) pincer complex has been used for the N-methylation of a range of aromatic and aliphatic primary amides with methanol, affording good to excellent yields. researchgate.net This method is highly attractive due to its atom economy and the use of an inexpensive and environmentally benign methyl source.

Table 4: Ruthenium-Catalyzed N-Methylation of Amides with Methanol
SubstrateCatalyst SystemConditionsProductYield (%)Reference
BenzamideRu(II)-pincer complex/Cs₂CO₃Toluene/Methanol, 140 °CN-MethylbenzamideGood to Excellent researchgate.net
Primary Anilines[RuCp*Cl₂]₂/dpePhos/LiOtBuMethanol, 40-100 °CN-Monomethylated AnilinesExcellent google.comacs.org
Amines(DPEPhos)RuCl₂PPh₃Methanol, Weak BaseN-Methylated Aminesup to 97 nih.gov
Arenes[Ru(p-cymene)Cl₂]₂N,N,N-trimethylanilinium saltsMonoselective ortho-methylation- nih.gov

Microwave-Assisted Synthetic Routes for Benzamide Scaffolds

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comnih.gov The synthesis of benzamides is well-suited for this technology. For example, the reaction of anilines with benzoyl chloride under solvent-free microwave irradiation has been shown to produce N-aryl-substituted benzamides in good to excellent yields within minutes. niscair.res.in

Microwave irradiation can also be applied to more complex synthetic sequences. For instance, the synthesis of 1,2-disubstituted benzimidazoles, which are structurally related to benzamides, has been significantly improved using microwave assistance, reducing reaction times from hours to minutes and increasing yields. mdpi.com This technology offers a greener and more efficient alternative for the rapid synthesis of compound libraries for drug discovery. nih.govnih.gov

Table 5: Microwave-Assisted Synthesis of Benzamides and Related Heterocycles
ReactantsProductReaction TimeYield (%)Reference
Aniline, Benzoyl ChlorideN-Aryl-substituted benzamides3.5 minGood to Excellent niscair.res.in
N-phenyl-o-phenylenediamine, Benzaldehyde1,2-disubstituted benzimidazoles5-10 min86-99 mdpi.com
Aldehydes/Ketones, ThiosemicarbazidesThiosemicarbazones3 min88-98 mdpi.com
N-Aryl enamines2-methyl-1H-indole-3-carboxylatesShortHigh mdpi.com
Benzamides, Acetic AnhydrideN-Acetylbenzamides3 minGood researchgate.net

Regioselective Functionalization of Benzamide Rings

The functionalization of a pre-existing benzamide ring is a powerful strategy for the synthesis of complex derivatives. The regiochemical outcome of such reactions is governed by the electronic and steric properties of the substituents already present on the ring. In the case of a precursor like N-methyl-3,4-dimethoxybenzamide, the interplay between the electron-donating methoxy (B1213986) groups and the electron-withdrawing N-methylamide group dictates the position of further substitution.

Ortho-Lithiation Strategies for N-Methylbenzamides

Directed ortho-metalation (DoM) is a highly effective method for the regioselective functionalization of aromatic rings, including those in N-methylbenzamides. mdpi.comwikipedia.org This strategy utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a new substituent. wikipedia.org

The tertiary amide group, such as the N-methylamide, is considered a powerful DMG. organic-chemistry.org The mechanism involves the coordination of the lithium atom of the organolithium reagent (e.g., n-butyllithium or sec-butyllithium) to the carbonyl oxygen of the amide. This coordination brings the base into proximity with the ortho-proton, facilitating its abstraction and the formation of a stable ortho-lithiated species. The presence of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can further enhance the reactivity by deaggregating the organolithium reagent. uwindsor.ca

For a substrate like N-methyl-3,4-dimethoxybenzamide, there are two potential sites for ortho-lithiation relative to the amide group: the C2 and C6 positions. The methoxy groups at C3 and C4 also have directing capabilities, although the amide group is generally a stronger DMG. The precise site of lithiation would be influenced by the relative directing strengths of the amide and methoxy groups, as well as steric factors. In cases with multiple directing groups, lithiation typically occurs ortho to the strongest one. harvard.edu

Table 1: Key Reagents and Conditions for Ortho-Lithiation of Benzamides

Reagent/ConditionRole/Effect
n-BuLi, s-BuLi, t-BuLiStrong bases for proton abstraction.
THF, Diethyl EtherAprotic polar solvents to solvate the organolithium reagent.
TMEDAChelating agent that breaks up organolithium aggregates, increasing basicity.
-78 °C to 0 °CLow temperatures to control reactivity and prevent side reactions.

It is important to note that the stability of the ortho-lithiated intermediate is crucial. In some cases, particularly with N,N-dialkylcarbamates, rearrangement (anionic Fries rearrangement) can occur upon warming, leading to the formation of ortho-hydroxy amides. uwindsor.ca

Electrophilic Aromatic Substitution for Halogenation and Other Substitutions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for introducing a wide range of functional groups onto an aromatic ring. wikipedia.org The regioselectivity of SEAr is governed by the electronic nature of the substituents already present on the ring. masterorganicchemistry.com Substituents are classified as either activating (electron-donating) or deactivating (electron-withdrawing), and as ortho-, para-, or meta-directors. libretexts.org

In the context of a potential precursor to this compound, such as a dimethoxy-N-methylbenzamide, the directing effects of the substituents are in competition. The methoxy groups (-OCH3) are activating, ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance. Conversely, the N-methylamide group (-CONHCH3) is a deactivating, meta-directing group because of the electron-withdrawing nature of the carbonyl group.

For halogenation (e.g., bromination or chlorination) of a 3,4-dimethoxy-N-methylbenzamide, the powerful activating effect of the two methoxy groups would likely dominate the directing influence. The positions ortho and para to the methoxy groups are C2, C5, and C6. The N-methylamide group at C1 would direct incoming electrophiles to the C5 position. Therefore, the C5 position is doubly activated by the para-methoxy group and is the meta-position relative to the amide. The C2 and C6 positions are ortho to the amide. Given these competing effects, a mixture of products could be expected, with substitution likely favoring the positions most strongly activated by the methoxy groups, while also being influenced by steric hindrance.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentElectronic EffectDirecting Influence
-OCH₃ActivatingOrtho, Para
-CONHCH₃DeactivatingMeta
-Cl, -BrDeactivatingOrtho, Para

Other electrophilic substitution reactions, such as nitration or Friedel-Crafts acylation/alkylation, would follow similar principles of regiochemical control based on the balance of the directing effects of the existing substituents.

Comparative Analysis of Synthetic Efficiency and Yields in this compound Production

Proposed Synthetic Route 1: Amidation of 3,4,5-Trimethoxybenzoic Acid

A straightforward approach would involve the amidation of 3,4,5-trimethoxybenzoic acid. This would first require the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with methylamine (B109427).

Step 1: Acid Chloride Formation: 3,4,5-Trimethoxybenzoic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 3,4,5-trimethoxybenzoyl chloride. This reaction is typically high-yielding.

Step 2: Amide Formation: The resulting acid chloride would then be reacted with methylamine (CH₃NH₂) to form the final product, N,3,4,5-trimethoxy-N-methylbenzamide. This step is also generally efficient.

A similar synthesis of N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide from 3,4-dimethoxybenzoic acid via the acid chloride has been reported with good yields. google.com

Proposed Synthetic Route 2: N-Methylation of 3,4,5-Trimethoxybenzamide (B1204051)

An alternative strategy would be to first synthesize 3,4,5-trimethoxybenzamide and then perform a selective N-methylation.

Step 1: Primary Amide Synthesis: 3,4,5-Trimethoxybenzoyl chloride can be reacted with ammonia (B1221849) (NH₃) to produce 3,4,5-trimethoxybenzamide.

Step 2: N-Methylation: The primary amide can then be methylated on the nitrogen atom using a suitable methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), in the presence of a base. This step would require careful control to avoid O-methylation of the carbonyl oxygen or methylation of the methoxy groups on the ring.

Comparative Efficiency and Yields

The following table provides a hypothetical comparison of the potential yields for the key steps in these proposed syntheses, based on yields reported for analogous reactions in the chemical literature.

Table 3: Estimated Yields for Proposed Synthetic Routes to Trimethoxy-N-methylbenzamides

Reaction StepReagentsAnalogous Reaction Yield
Route 1: Acid Chloride Formation 3,4,5-Trimethoxybenzoic acid, SOCl₂~95%
Route 1: Amidation 3,4,5-Trimethoxybenzoyl chloride, CH₃NH₂~90%
Route 2: Primary Amide Formation 3,4,5-Trimethoxybenzoyl chloride, NH₃~92%
Route 2: N-Methylation 3,4,5-Trimethoxybenzamide, CH₃I, Base70-85%

Computational Chemistry and Theoretical Investigations of N,3,4 Trimethoxy N Methylbenzamide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of N,3,4-Trimethoxy-N-methylbenzamide at the atomic level. These methods provide insights into the distribution of electrons within the molecule, which dictates its reactivity and physical properties.

Density Functional Theory (DFT) for Molecular Orbital Analysis and Charge Distribution

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich trimethoxy-substituted benzene (B151609) ring, while the LUMO is likely centered on the benzamide (B126) moiety, particularly the carbonyl group.

Furthermore, DFT calculations can map the electrostatic potential (ESP) surface, which illustrates the charge distribution across the molecule. In this compound, the oxygen atoms of the methoxy (B1213986) and carbonyl groups, along with the nitrogen atom of the amide, are expected to exhibit negative electrostatic potential due to their high electronegativity. Conversely, the hydrogen atoms and the regions around the aromatic ring will show positive electrostatic potential. This charge distribution is crucial for understanding intermolecular interactions.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

ParameterIllustrative ValueDescription
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital, indicating the ability to donate an electron.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron.
HOMO-LUMO Gap5.3 eVAn indicator of chemical reactivity and stability.
Dipole Moment3.5 DA measure of the overall polarity of the molecule.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Quantum chemical calculations, particularly using DFT with the Gauge-Including Atomic Orbital (GIAO) method, are instrumental in predicting Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govuncw.edu These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure. The calculated chemical shifts for the protons (¹H) and carbons (¹³C) of this compound would be compared against experimental data for validation. Discrepancies between calculated and experimental values can often be attributed to solvent effects and intermolecular interactions not accounted for in the gas-phase calculations.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.8 - 7.5110 - 130
N-CH₃3.1 - 3.435 - 39
O-CH₃ (C3)3.8 - 4.055 - 57
O-CH₃ (C4)3.8 - 4.055 - 57
O-CH₃ (N)Not ApplicableNot Applicable
Carbonyl CNot Applicable168 - 172
Aromatic C-ONot Applicable148 - 155
Aromatic C-C(O)Not Applicable125 - 135

Molecular Modeling and Conformational Analysis

The flexibility of this compound, arising from its rotatable bonds, gives rise to multiple possible three-dimensional arrangements, or conformers. Molecular modeling techniques are employed to explore this conformational landscape.

Analysis of Rotatable Bonds and Molecular Flexibility

This compound possesses several rotatable bonds that contribute to its molecular flexibility. These include the bonds connecting the methoxy groups to the aromatic ring and the N-methyl group to the nitrogen atom, as well as the aforementioned aryl-carbonyl and carbonyl-nitrogen bonds. The flexibility imparted by these bonds is crucial for its interaction with biological targets, as it allows the molecule to adopt different conformations to fit into binding sites. Computational analysis of the rotational energy profiles of these bonds provides a quantitative measure of the molecule's flexibility.

Table 3: Key Rotatable Bonds in this compound and Their Impact on Conformation

Rotatable BondDescriptionExpected Conformational Influence
C(aryl)-C(O)Rotation around the bond connecting the benzene ring to the carbonyl group.Influences the orientation of the amide group relative to the ring. Steric hindrance from the C3-methoxy group will likely lead to a non-planar arrangement.
C(O)-NRotation around the amide bond.Due to partial double bond character, rotation is restricted, leading to distinct cis and trans isomers. The trans conformer is generally more stable in N,N-disubstituted amides.
C(aryl)-ORotation of the methoxy groups.The orientation of the methyl groups of the methoxy substituents can influence the overall shape and electronic properties of the aromatic ring.
N-CH₃Rotation of the N-methyl group.This rotation is generally facile with a low energy barrier.

Computational Approaches to Reaction Mechanism Elucidation

Theoretical chemistry provides powerful tools to investigate the potential chemical reactions of this compound. By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and products. This allows for the elucidation of reaction mechanisms at a level of detail that is often inaccessible through experimental means alone. For instance, the hydrolysis of the amide bond or electrophilic aromatic substitution on the trimethoxybenzene ring could be modeled to predict the most likely reaction pathways and the energies involved. These computational insights can guide the design of new synthetic routes or predict the metabolic fate of the compound.

Transition State Identification and Energy Barrier Calculations for Key Reactions (e.g., amide hydrolysis)

The hydrolysis of amides is a fundamentally important reaction, and its mechanism has been the subject of numerous computational studies. The alkaline hydrolysis of N-methylbenzamide, a structural analog of this compound lacking the methoxy groups, has been investigated using electronic structure methods. These studies show that the hydrolysis proceeds through a multi-step mechanism involving the formation of a tetrahedral intermediate.

Theoretical calculations have identified two main transition states in the alkaline hydrolysis of secondary amides like N-methylbenzamide. researchgate.netacs.org The first transition state (TS1) corresponds to the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate. The second transition state (TS2) is associated with the breakdown of this intermediate to form the final products, which involves the cleavage of the C-N bond. researchgate.net

Computational studies on N-methylbenzamide have shown that the rate-determining step is the formation of the tetrahedral adduct. researchgate.netacs.org The presence of an ancillary water molecule has been found to catalyze the process. The calculated activation barriers for the alkaline hydrolysis of N-methylbenzamide provide a quantitative measure of the reaction's feasibility. While specific values for this compound are not available, the data for N-methylbenzamide serves as a valuable reference point. The methoxy groups on the benzene ring of this compound are expected to influence the electronic properties of the carbonyl group and thus modulate the energy barriers of the hydrolysis reaction.

A theoretical study on the alkaline hydrolysis of N-(2-methoxyphenyl) benzamide, which features a methoxy substituent, also supports a successive two-stage process: the formation of a tetrahedral intermediate and its subsequent transformation to products. mcmaster.ca This study highlights the role of water molecules in facilitating proton transfer during the reaction.

CompoundMethodCalculated Activation Enthalpy (ΔH‡)Experimental Activation Enthalpy (ΔH‡)
N-methylbenzamideB3LYP/6-31+G(d,p)16.6 kcal/mol17.1 kcal/mol

Table 1: Calculated and Experimental Activation Enthalpies for the Alkaline Hydrolysis of N-methylbenzamide. researchgate.net This table is interactive.

Investigation of Catalytic Pathways and Intermediates

The hydrolysis of amides can be catalyzed by acids, bases, or metal ions. Computational studies have been instrumental in elucidating the detailed mechanisms of these catalytic processes.

Base-Catalyzed Hydrolysis: In the base-catalyzed hydrolysis of amides, the hydroxide ion acts as the nucleophile. Computational studies on model amides have shown that the reaction proceeds via a tetrahedral intermediate. researchgate.netcsic.es The role of solvent water molecules is crucial, not only in stabilizing the transition states through hydrogen bonding but also in participating directly in proton transfer steps. mcmaster.ca For a molecule like this compound, the general base-catalyzed pathway would involve the initial attack of a hydroxide ion on the carbonyl carbon, followed by the collapse of the tetrahedral intermediate with the assistance of proton transfers, likely mediated by surrounding water molecules.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of amides is also catalyzed. Theoretical studies indicate that the first step is the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. youtube.com This is followed by the nucleophilic attack of a water molecule. The subsequent steps involve proton transfers leading to the cleavage of the C-N bond. While specific computational data for this compound is not available, the general mechanism is expected to be similar for other benzamides.

Due to the lack of specific computational investigations into the catalytic pathways for this compound with other types of catalysts (e.g., metal ions), a detailed discussion of such pathways remains speculative. However, based on the known chemistry of amides, it is plausible that metal ions could act as Lewis acids, coordinating to the carbonyl oxygen and activating the amide for nucleophilic attack.

Molecular Dynamics Simulations for Understanding Dynamic Behavior in Solution

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules in a condensed phase, such as in solution. These simulations can provide detailed information about the solvation structure, conformational dynamics, and intermolecular interactions of a solute with its solvent environment.

The three methoxy groups on the benzene ring will also influence the molecule's interaction with the solvent. These groups can also act as hydrogen bond acceptors. The N-methyl group will affect the steric hindrance around the amide bond and may influence the accessibility of the carbonyl group to solvent molecules and reactants.

MD simulations of similar organic molecules in aqueous solution have provided insights into the structure of the solvation shell and the dynamics of solvent exchange. youtube.comdntb.gov.ua For this compound, MD simulations could be used to:

Determine the radial distribution functions of solvent molecules around different parts of the solute, revealing the structure of the solvation shells.

Calculate the average number of hydrogen bonds between the solute and solvent molecules.

Investigate the conformational flexibility of the molecule, particularly the rotation around the C-N amide bond and the bonds connecting the methoxy groups to the ring.

Study the dynamics of water molecules in the vicinity of the solute, including their residence times and reorientational dynamics.

Such simulations would provide a detailed picture of the microscopic interactions that govern the macroscopic properties of this compound in solution.

Investigation of Chemical Reaction Mechanisms and Transformations

Mechanism of Amide Bond Formation and Cleavage

The amide bond, characterized by resonance stabilization between the nitrogen lone pair and the carbonyl group, is generally stable. libretexts.org Its cleavage, typically through hydrolysis, requires harsh conditions or catalytic activation.

Amide hydrolysis can proceed under both acidic and basic conditions, though the specific mechanisms and intermediates differ. libretexts.org

Base-Catalyzed Hydrolysis: In a basic medium, the mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. youtube.com This step is typically the rate-determining step and forms a tetrahedral intermediate. This intermediate then collapses, expelling the amide anion, which is a poor leaving group. The reaction is driven forward by a subsequent acid-base reaction where the strongly basic leaving amine anion deprotonates the newly formed carboxylic acid. youtube.com This final, irreversible deprotonation results in the formation of a carboxylate salt (sodium 3,4,5-trimethoxybenzoate, if using NaOH) and the corresponding amine. libretexts.org

ConditionInitial StepKey IntermediateProductsEffect of Methoxy (B1213986) Groups
Acidic Protonation of carbonyl oxygenTetrahedral hemiaminal3,4,5-Trimethoxybenzoic acid & Methylamine (B109427) saltGenerally rate-decreasing researchgate.net
Basic Nucleophilic attack by OH⁻Tetrahedral oxyanionSalt of 3,4,5-Trimethoxybenzoic acid & MethylamineGenerally rate-increasing

This table provides a summary of expected hydrolysis mechanisms based on general principles of amide chemistry.

N-(hydroxymethyl) amides are known intermediates in the metabolic oxidation of N-methyl amides. nih.gov The stability of these intermediates is crucial as it determines subsequent transformation pathways. Studies on model N-methylbenzamides have shown that N-(hydroxymethyl)benzamide can be isolated and characterized. nih.gov However, the presence of a second substituent on the nitrogen atom, as would be the case for an intermediate derived from a tertiary amide like N,N-dimethylbenzamide, significantly decreases the stability of the N-(hydroxymethyl) derivative. nih.gov The N-(hydroxymethyl)-N-methylbenzamide intermediate is less stable, particularly under alkaline conditions, and is more prone to degradation to produce formaldehyde (B43269). nih.gov This suggests that if N,3,4-Trimethoxy-N-methylbenzamide were to undergo hydroxylation on the N-methyl group, the resulting N-(hydroxymethyl) intermediate would likely be transient.

Mechanisms of N-Methyl and Methoxyl Group Reactivity

The N-methyl and the three methoxyl groups on the aromatic ring represent additional sites of potential reactivity.

N-Methyl Group Oxidation: The N-methyl group is susceptible to oxidative metabolism, a process that typically involves cytochrome P450 enzymes. The initial step is the formation of an N-(hydroxymethyl) intermediate, as discussed above. nih.gov Due to its inherent instability, this N-(hydroxymethyl)-N-methyl derivative can undergo further oxidation to yield an N-formyl compound or decompose to release formaldehyde and the corresponding secondary amide (N-3,4-dimethoxybenzamide). nih.gov

Methoxy Group Oxidation: The methoxy groups on the benzene (B151609) ring can also undergo oxidative transformation, specifically O-demethylation, to yield hydroxylated derivatives. This is a common metabolic pathway for aromatic ethers. The reaction proceeds via the formation of an unstable hemiacetal intermediate which then collapses to yield a phenol (B47542) and formaldehyde.

The substitution on the amide nitrogen plays a critical role in defining the molecule's chemical properties.

Resonance and Basicity: The N-methyl group in this compound makes it a tertiary amide. Compared to a primary or secondary amide, the presence of two alkyl substituents on the nitrogen can influence the planarity and resonance of the amide bond. However, the fundamental resonance structure that imparts partial double-bond character to the C-N bond remains. This resonance is responsible for the general stability of amides. libretexts.org

Steric Hindrance: The N-methyl group provides some steric bulk around the amide bond, which can influence the rate of nucleophilic attack at the carbonyl carbon during hydrolysis.

Reactivity of N-H bond: Unlike primary and secondary amides, tertiary amides lack an N-H bond. This prevents reactions that involve deprotonation of the nitrogen, such as the formation of N-haloamides, and also precludes hydrogen bond donation. This lack of an N-H proton is also relevant in its hydrolysis mechanism, particularly in the final steps of the acid-catalyzed pathway. youtube.com

FeaturePrimary/Secondary AmideTertiary Amide (e.g., this compound)
N-H Bond PresentAbsent
Hydrogen Bond Donation PossibleNot Possible
Oxidative Metabolism Can form N-hydroxymethyl derivativesN-methyl group can be oxidized via an N-hydroxymethyl intermediate nih.gov
Stability of N-hydroxymethyl intermediate Relatively stable nih.govLess stable, prone to degradation nih.gov

This table compares general features of primary/secondary amides to the tertiary amide structure of the subject compound.

Mechanistic Aspects of C-H Bond Functionalization

The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. The structural features of this compound offer potential sites for such reactions. The benzene ring is highly activated by three electron-donating methoxy groups, making it susceptible to electrophilic aromatic substitution. More advanced metal-catalyzed C-H activation is also a possibility. While many C-H activation reactions require a directing group, the amide oxygen itself can serve this purpose to functionalize the ortho C-H bonds of the benzoyl group. nih.gov Given the high electron density of the trimethoxy-substituted ring, reactions like palladation or rhodium-catalyzed C-H functionalization could potentially occur at the C-H bonds ortho to the methoxy groups, although specific studies on this substrate are not available.

: Electrophilic and Nucleophilic Substitution on the Benzene Ring of this compound

The reactivity of the benzene ring in this compound is governed by the interplay of the electronic effects of its three substituents: two methoxy groups at positions 3 and 4, and an N-methylbenzamide group at position 1. These substituents influence the electron density of the aromatic ring and direct the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and position of this substitution are dictated by the nature of the substituents already present on the ring.

Directing Effects of Individual Substituents:

The directing effects of the substituents on the benzene ring of this compound are summarized in the table below.

SubstituentPositionTypeActivating/DeactivatingDirecting Effect
-C(O)N(CH₃)H1Electron-Withdrawing (by resonance and induction)DeactivatingMeta-director
-OCH₃3Electron-Donating (by resonance)ActivatingOrtho-, Para-director
-OCH₃4Electron-Donating (by resonance)ActivatingOrtho-, Para-director

The two methoxy groups are strong activating groups that donate electron density to the benzene ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. vanderbilt.edulibretexts.org They direct incoming electrophiles to the positions ortho and para to themselves. In contrast, the N-methylbenzamide group is a deactivating group. The carbonyl moiety withdraws electron density from the ring via both inductive and resonance effects, making the ring less reactive towards electrophilic attack. youtube.com This deactivating nature directs incoming electrophiles to the meta position relative to the amide group. youtube.com

Combined Directing Effects and Predicted Regioselectivity:

The regioselectivity of electrophilic substitution on this compound is determined by the competition between the powerful activating and ortho-, para-directing effects of the two methoxy groups and the deactivating, meta-directing effect of the N-methylbenzamide group.

The positions on the benzene ring available for substitution are C-2, C-5, and C-6.

Position C-2: This position is ortho to the 3-methoxy group and meta to the N-methylbenzamide group.

Position C-5: This position is ortho to the 4-methoxy group and meta to the N-methylbenzamide group.

Position C-6: This position is ortho to the N-methylbenzamide group, meta to the 3-methoxy group, and para to the 4-methoxy group.

Generally, the activating effects of the methoxy groups are significantly stronger than the deactivating effect of the amide group. Therefore, electrophilic substitution is expected to be directed to the positions activated by the methoxy groups.

The following table outlines the predicted directing influence of the substituents on the available positions for electrophilic attack.

PositionActivation/Deactivation by -C(O)N(CH₃)H (Position 1)Activation/Deactivation by -OCH₃ (Position 3)Activation/Deactivation by -OCH₃ (Position 4)Overall Predicted Reactivity
C-2 Meta (less deactivated)Ortho (strongly activated)Meta (less activated)Highly Favored
C-5 Meta (less deactivated)Para (strongly activated)Ortho (strongly activated)Highly Favored
C-6 Ortho (strongly deactivated)Meta (less activated)Para (strongly activated)Less Favored

Based on this analysis, electrophilic substitution is most likely to occur at positions C-2 and C-5 . These positions are strongly activated by being ortho or para to one or both of the methoxy groups and are only meta to the deactivating amide group. The C-6 position is strongly deactivated by the adjacent amide group, making substitution at this site less probable, despite being para to the 4-methoxy group. Steric hindrance from the adjacent N-methylbenzamide group at C-1 may also disfavor substitution at the C-6 position.

Studies on similar 1-acyl-3,4-dimethoxybenzene derivatives often show that electrophilic substitution, such as nitration or halogenation, preferentially occurs at the positions activated by the methoxy groups and meta to the acyl group. For instance, in the nitration of veratraldehyde (3,4-dimethoxybenzaldehyde), the nitro group is introduced at the 5-position.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This type of reaction is generally less common than electrophilic aromatic substitution and typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. masterorganicchemistry.comlibretexts.org

Reactivity of this compound in SNAr:

The benzene ring of this compound is electron-rich due to the strong electron-donating effects of the two methoxy groups. vanderbilt.edu This high electron density makes the ring inherently unreactive towards nucleophiles. The N-methylbenzamide group, while deactivating for electrophilic substitution, is not a sufficiently strong electron-withdrawing group to activate the ring for nucleophilic attack under normal conditions.

For a nucleophilic aromatic substitution to occur on this molecule, two key conditions would need to be met:

Presence of a Good Leaving Group: One of the substituents on the ring, typically a halide, would need to be replaced by a nucleophile. The parent compound, this compound, does not possess a suitable leaving group.

Strong Activation: The presence of powerful electron-withdrawing groups, such as nitro groups, ortho or para to the leaving group is generally required to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.orgmasterorganicchemistry.com

Hypothetical Scenarios for Nucleophilic Substitution:

While unlikely for this compound itself, a hypothetical derivative, for instance, 2-fluoro-N,3,4-Trimethoxy-N-methylbenzamide, might undergo nucleophilic substitution under forcing conditions. In this hypothetical case, the fluorine atom at the C-2 position could potentially be displaced by a strong nucleophile. However, the activating influence of the electron-donating methoxy groups would still significantly hinder the reaction.

Research on the nucleophilic aromatic substitution of electron-rich dimethoxybenzene derivatives is scarce and typically requires specific substrates and reaction conditions, such as the presence of a nitro group to facilitate the reaction. researchgate.net Therefore, it can be concluded that this compound is not a viable substrate for nucleophilic aromatic substitution reactions under standard laboratory conditions.

Structure Activity Relationship Sar Studies and Mechanistic Determinants

Correlation of Structural Modifications with Receptor Binding or Enzyme Modulation

The potency and selectivity of a molecule are governed by its structural features. For N,3,4-Trimethoxy-N-methylbenzamide, the trimethoxy pattern and the N-methyl group are critical determinants of its interaction with receptors or enzymes.

The presence and positioning of methoxy (B1213986) groups on the benzene (B151609) ring are known to be significant for the biological activity of many pharmacologically active compounds. In related trimethoxyphenyl (TMP) derivatives, the 3,4,5-trimethoxy substitution pattern is a well-established pharmacophore, particularly for agents that inhibit tubulin polymerization. acs.orgnih.gov This arrangement allows the molecule to fit into the colchicine (B1669291) binding site of tubulin, inducing anticancer activity. acs.orgnih.gov For instance, studies on 2,4-disubstituted thiazole (B1198619) derivatives bearing a 4-(3,4,5-trimethoxyphenyl) moiety have demonstrated potent cytotoxic activity against various cancer cell lines. acs.org Similarly, the design of tetrahydropyrimidine (B8763341) analogues identified a derivative with a 3,4,5-trimethoxy phenyl side chain as a superior candidate for DNA intercalation, with the methoxy groups contributing to favorable binding energy through potential hydrogen bonds with DNA bases and the sugar-phosphate backbone. nih.gov

N-methylation of peptide backbones and other small molecules is a widely used strategy in medicinal chemistry to enhance drug-like properties. nih.gov The addition of a methyl group to an amide nitrogen can increase metabolic stability by preventing N-dealkylation, improve membrane permeability, and influence the conformational preference of the molecule, which can in turn affect receptor binding affinity. nih.gov

In a study of N-phenylbenzamide derivatives, alkylation of the amine group on the benzene ring resulted in metabolically stable compounds with antiviral activity. nih.gov Another study on N-benzimidazole-derived carboxamides showed that a methyl group on the benzimidazole (B57391) nitrogen resulted in derivatives with selective activity against the MCF-7 cancer cell line. mdpi.com The N-methyl group in this compound likely restricts the rotation around the carbonyl-nitrogen bond, favoring a specific conformation that could be more amenable to binding with its biological target. This conformational rigidity can reduce the entropic penalty upon binding, potentially leading to higher affinity. Furthermore, the methyl group can participate in hydrophobic interactions within the binding site, further stabilizing the ligand-target complex.

Mechanistic Insights into NMDAR Antagonism and Related Bioactivity (based on this compound as a ketamine derivative)

As a derivative of ketamine, this compound is postulated to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity and memory formation. nih.gov Their overactivation can lead to excitotoxicity, a process implicated in various neurological disorders. nih.gov

NMDA receptor antagonists can be classified into different categories, including uncompetitive channel blockers. nih.gov Ketamine is a well-known example of a non-competitive, open-channel blocker of the NMDA receptor. nih.govnih.gov It binds to a site within the receptor's ion channel, physically occluding the passage of ions like Ca2+ and preventing excessive neuronal excitation. nih.gov This action is thought to underlie its anesthetic and, more recently discovered, rapid antidepressant effects. nih.gov The antidepressant mechanism is hypothesized to involve a surge in glutamate release, activation of AMPA receptors, and subsequent stimulation of pathways like the mechanistic target of rapamycin (B549165) (mTOR), leading to synaptogenesis. nih.gov

Given its structural relationship, this compound may exert its bioactivity through a similar mechanism. The benzamide (B126) core, bearing the lipophilic trimethoxy-phenyl moiety, could facilitate entry into the NMDA receptor channel. The specific substitution pattern and the N-methyl group would influence the binding affinity and kinetics within the channel. Some substituted benzamides are known to interact with dopamine (B1211576) receptors, but the structural features of the title compound, when considered as a ketamine analog, point towards the NMDA receptor as a plausible target. johnshopkins.edunih.gov It is also possible that it interacts with allosteric sites on the receptor, such as the ifenprodil (B1662929) binding site on the GluN2B subunit, which is a target for various aromatic compounds. nih.govnih.gov

Comparison of SAR with Related Benzamide Scaffolds and Heterocyclic Derivatives (e.g., oxadiazoles (B1248032), thiazoles)

The benzamide scaffold is a privileged structure in medicinal chemistry, found in a wide array of biologically active compounds targeting different receptors. nih.govmdpi.comnih.gov To understand the SAR of this compound, it is useful to compare it with related benzamides and their bioisosteric heterocyclic analogues like oxadiazoles and thiazoles.

Benzamide Scaffolds: The biological activity of benzamide derivatives is highly dependent on the substitution pattern on both the benzoyl ring and the N-aryl or N-alkyl group. For example, a series of benzamides substituted with quinoline-linked 1,2,4-oxadiazole (B8745197) showed potent fungicidal activity, where substitutions on the benzamide ring, such as 3-CF3 and 3,4-dichloro, were critical for high efficacy against Sclerotinia sclerotiorum. nih.govmdpi.com

Oxadiazole Derivatives: Oxadiazoles are frequently employed as bioisosteres of amide and ester groups to improve metabolic stability and modulate binding interactions. nih.govmdpi.com In a series of 1,2,4-oxadiazole derivatives designed as antifungal agents, the nature and position of substituents on the phenyl ring attached to the core structure were paramount for activity. mdpi.com Similarly, 1,3,4-oxadiazole (B1194373) derivatives have been developed as potent neuraminidase inhibitors, where the oxadiazole ring interacts with key arginine residues in the enzyme's active site. nih.gov The table below shows the activity of some benzamide and oxadiazole derivatives.

Compound IDScaffoldSubstitutionTarget Organism/EnzymeActivityReference
13f Benzamide-Oxadiazole3-CF3Sclerotinia sclerotiorumEC50 = 6.67 mg/L nih.govmdpi.com
13p Benzamide-Oxadiazole3-Cl, 4-ClSclerotinia sclerotiorumEC50 = 5.17 mg/L nih.govmdpi.com
Quinoxyfen Control-Sclerotinia sclerotiorumEC50 = 14.19 mg/L nih.govmdpi.com
6d 1,3,4-OxadiazoleSubstituted anilineNeuraminidaseIC50 = 0.027 µM nih.gov
Oseltamivir Control-NeuraminidaseIC50 = 0.082 µM nih.gov

Thiazole Derivatives: The thiazole ring is another important heterocyclic scaffold found in numerous anticancer agents that act as tubulin polymerization inhibitors. acs.orgnih.govresearchgate.net In these compounds, a trimethoxyphenyl (TMP) group is often attached to the thiazole ring, mimicking the A-ring of colchicine. The SAR of these compounds reveals that the nature of the substituent at other positions of the thiazole ring significantly influences their cytotoxic potency. acs.orgnih.gov For instance, in a series of thiazole-naphthalene derivatives, a para-ethoxy group on a phenyl ring attached to the thiazole resulted in the most potent antiproliferative activity. nih.gov

Compound IDScaffoldSubstitutionCell LineActivity (IC50)Reference
5a Thiazole-Naphthalene4-methoxyMCF-70.53 µM nih.gov
5b Thiazole-Naphthalene4-ethoxyMCF-70.48 µM nih.gov
7c 2,4-disubstituted Thiazole3,4,5-trimethoxyphenylHCT1163.35 µM acs.org
9a 2,4-disubstituted Thiazole3,4,5-trimethoxyphenylHCT1163.91 µM acs.org
13d Thiazole-IndoleIndolyl-3-glyoxylamideDU14593 nM nih.gov

These comparisons highlight that while the core scaffold (benzamide, oxadiazole, or thiazole) provides a basic framework, the specific substitution patterns are the primary drivers of biological activity and selectivity.

Computational Docking Simulations for Predicting Interaction Modes with Biological Targets

Computational docking is a powerful tool used to predict the binding orientation and affinity of a small molecule to its macromolecular target. nih.govmdpi.com Such simulations provide valuable insights into the plausible interaction modes of this compound with its potential biological targets, such as the NMDA receptor or other enzymes.

Docking studies of related benzamide derivatives have successfully predicted their binding modes. For instance, docking of 4-(aminomethyl)benzamide (B1271630) derivatives into the active site of the T315I-mutant Abl kinase revealed that the benzamide moiety packs against a leucine (B10760876) residue, and its carbonyl group forms a hydrogen bond with an aspartate residue. nih.gov In another study, docking simulations were used to investigate the interaction of ifenprodil-like noncompetitive ligands with the NMDA/NR2B receptor, helping to build a 3D pharmacophore model. nih.gov

Similarly, docking studies have been instrumental in understanding the SAR of heterocyclic derivatives. The binding of thiazole-linked indolyl-3-glyoxylamides to the colchicine binding site of tubulin has been rationalized through molecular modeling, which showed key interactions within the pocket. nih.gov For 1,3,4-oxadiazole-based neuraminidase inhibitors, docking analysis revealed that the heterocyclic ring interacts with a crucial arginine triad (B1167595) at the active site, explaining its potent inhibitory activity. nih.gov

The table below summarizes representative docking results for related compounds, illustrating the types of interactions and binding energies that can be predicted.

CompoundTargetDocking Score (kcal/mol)Key Predicted InteractionsReference
T30 (Tetrahydropyrimidine) DNA/Topo-II-7.06Groove binding by 3,4,5-trimethoxyphenyl group nih.gov
Doxorubicin (Control) DNA/Topo-II-7.44DNA intercalation nih.gov
Benzamide Derivative IV hDHFR-8.0H-bonds with Ser-59, Tyr-121, Glu-30; π-π with Phe-34 nih.gov
Benzamide Derivative 10 Abl (T315I mutant)-H-bond with Asp-381; packing against Leu-293 nih.gov

For this compound, a docking simulation into the NMDA receptor's channel or an allosteric site would likely show the trimethoxyphenyl ring engaging in hydrophobic and possibly hydrogen bonding interactions, while the N-methylbenzamide portion could form specific contacts with key residues, anchoring the molecule in a favorable conformation for antagonistic activity.

Analytical Method Development and Validation for Research Applications

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are central to the qualitative and quantitative analysis of N,3,4-Trimethoxy-N-methylbenzamide. The selection of a specific method is contingent on the analyte's properties and the analytical objective, such as purity determination or byproduct identification.

High-Performance Liquid Chromatography (HPLC) Method Development (e.g., with DAD detection)

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a versatile and widely used technique for the analysis of non-volatile and thermally stable compounds like this compound. A reversed-phase HPLC method is typically developed to separate the compound from impurities and starting materials. nih.gov

The development of an HPLC method involves the systematic optimization of several parameters to achieve the desired separation. A typical starting point would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net The Diode Array Detector allows for the monitoring of absorbances at multiple wavelengths, which aids in peak identification and purity assessment.

Illustrative HPLC Method Parameters:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection DAD, 270 nm
Column Temperature 30 °C
Run Time 15 minutes

This method would be expected to yield a sharp, well-defined peak for this compound, with a retention time that is distinct from potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Purity

For the analysis of volatile byproducts that may arise during the synthesis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. nih.gov This technique separates compounds based on their volatility and interaction with the stationary phase, and the mass spectrometer provides structural information, aiding in the definitive identification of byproducts. researchgate.net For a compound like this compound, which may not be sufficiently volatile, derivatization might be necessary to enhance its volatility. nih.gov

Representative GC-MS Method Parameters:

ParameterCondition
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Injector Temperature 280 °C
Oven Program Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium, 1.2 mL/min
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range 50-550 m/z

This method would allow for the separation and identification of any volatile impurities, providing a comprehensive purity profile of the synthesized compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. nih.govjabonline.in This technique is invaluable for the comprehensive profiling of this compound, allowing for the detection and identification of both expected and unexpected impurities, even at trace levels. researchgate.netresearchgate.net The use of high-resolution mass spectrometry (HRMS) can further provide accurate mass measurements, facilitating the determination of elemental compositions of unknown compounds. amegroups.org

Exemplary LC-MS Method Parameters:

ParameterCondition
LC System UPLC with a C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile
Gradient 10-95% B over 10 minutes
Flow Rate 0.4 mL/min
MS Detector Quadrupole Time-of-Flight (Q-TOF)
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Range 100-1000 m/z

Validation Parameters for Analytical Methods in Research Contexts

Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. researchgate.netgavinpublishers.comjddtonline.info For research applications, key validation parameters include specificity, linearity, range, accuracy, and precision. nih.gov

Specificity, Linearity, and Range

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ijpsr.com For this compound, this would be demonstrated by the absence of interfering peaks at the retention time of the analyte in a chromatogram of a blank and a spiked sample.

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. ijpsr.com This is typically evaluated by analyzing a series of standards of known concentrations and performing a linear regression of the peak area versus concentration. nih.gov

Range is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. gavinpublishers.com

Illustrative Linearity Data for HPLC Method:

Concentration (µg/mL)Peak Area (arbitrary units)
10150,234
25375,890
50749,567
751,124,350
1001,501,234
Correlation Coefficient (r²) 0.9998

Accuracy and Precision (Intraday and Interday)

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by the recovery of a known amount of analyte spiked into a blank matrix. ijpsr.comnih.gov

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. amegroups.org It is usually expressed as the relative standard deviation (RSD) for a series of measurements. Intraday precision refers to the precision over a short period (e.g., the same day), while interday precision is evaluated over a longer period (e.g., different days). nih.govamegroups.org

Representative Accuracy and Precision Data:

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)Intraday Precision (%RSD, n=6)Interday Precision (%RSD, n=6)
2524.899.21.21.8
5050.4100.80.91.5
7574.599.31.11.6

These tables present typical data that would be generated during the validation of an analytical method for this compound, demonstrating the method's suitability for its intended research applications.

Limits of Detection (LOD) and Quantification (LOQ)

The limits of detection (LOD) and quantification (LOQ) are fundamental performance characteristics of any quantitative analytical method. The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy. sepscience.com The LOQ is the lowest concentration of the analyte that can be determined with a defined level of precision and accuracy. nih.gov

For a novel compound like this compound, these limits would need to be experimentally determined for each specific analytical method and instrument. A common approach for estimating LOD and LOQ is based on the standard deviation of the response and the slope of the calibration curve. und.edu The formulas are as follows:

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S)

Where:

σ is the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample measurements. und.eduresearchgate.net

S is the slope of the calibration curve. und.edu

The calibration curve itself is generated by analyzing a series of standard solutions of known concentrations of this compound. The response of the analytical instrument (e.g., peak area in chromatography) is plotted against the concentration of the analyte.

Alternatively, the signal-to-noise ratio can be used, where an LOD is typically established at a signal-to-noise ratio of 3:1, and an LOQ at a ratio of 10:1. youtube.com It is imperative to experimentally verify the calculated LOD and LOQ values by analyzing samples at these concentrations to ensure the method's reliability at its lower limits. sepscience.com

Table 1: Illustrative LOD and LOQ Determination Methods

Method Description Formula/Ratio Key Parameters
Calibration Curve Method Based on the statistical properties of the calibration curve. LOD = 3.3 * (σ / S)LOQ = 10 * (σ / S) Standard Deviation of the Response (σ)Slope of the Calibration Curve (S)

Sample Preparation Strategies for Complex Reaction Mixtures and Biological Samples

The effective isolation and purification of this compound from complex matrices such as reaction mixtures or biological fluids is a critical step prior to analysis. The choice of sample preparation technique depends on the physicochemical properties of the analyte and the nature of the sample matrix.

For Complex Reaction Mixtures:

Following synthesis, this compound would likely be present in a mixture containing unreacted starting materials, reagents, and byproducts. tandfonline.comnanobioletters.com

Liquid-Liquid Extraction (LLE): This is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. wikipedia.orglibretexts.org For this compound, an organic solvent in which it is highly soluble would be used to extract it from an aqueous phase where impurities may reside. The pH of the aqueous phase can be adjusted to suppress the ionization of the amide and enhance its partitioning into the organic layer. libretexts.org

Solid-Phase Extraction (SPE): SPE is a versatile technique that uses a solid sorbent to selectively adsorb the analyte or impurities. wikipedia.orgorganomation.com For an aromatic amide like this compound, a reversed-phase SPE cartridge (e.g., C18) could be employed. nih.govlibretexts.org The process involves conditioning the cartridge, loading the sample, washing away impurities with a weak solvent, and finally eluting the target compound with a stronger organic solvent. libretexts.org This technique is highly effective for sample cleanup and concentration. organomation.com

For Biological Samples:

Analyzing this compound in biological matrices like plasma or urine presents challenges due to the presence of proteins, salts, and other endogenous components.

Protein Precipitation: For plasma or serum samples, a simple and common first step is to precipitate proteins using an organic solvent like acetonitrile or methanol, or an acid like trichloroacetic acid. After centrifugation, the supernatant containing the analyte can be further processed.

Liquid-Liquid Extraction (LLE): As with reaction mixtures, LLE can be adapted for biological fluids to separate the analyte from water-soluble matrix components. wikipedia.org Miniaturized versions like dispersive liquid-liquid microextraction (DLLME) can offer high enrichment factors with minimal solvent usage. wikipedia.org

Solid-Phase Extraction (SPE): SPE is highly effective for cleaning up biological samples. organomation.com It can remove interfering substances that might suppress the analyte's signal in techniques like mass spectrometry. libretexts.org Mixed-mode SPE cartridges, which have both reversed-phase and ion-exchange properties, can provide enhanced selectivity for isolating amides from complex biological fluids. libretexts.org A salting-out liquid-liquid extraction (SALLE) approach, which uses a water-miscible organic solvent and a high concentration of salt to induce phase separation, could also be a viable and simple method. nih.gov

The selection and optimization of the sample preparation strategy are crucial for developing a robust and reliable analytical method for this compound in research settings.

Biotransformation Pathways and Metabolite Identification in Vitro Models

Enzymatic Biotransformations Mediated by Cytochrome P450 Monooxygenases

The cytochrome P450 (CYP450) superfamily of enzymes, predominantly located in the endoplasmic reticulum of hepatocytes, is expected to be the primary catalyst for the Phase I metabolism of N,3,4-Trimethoxy-N-methylbenzamide. Key oxidative reactions likely include N-demethylation, aromatic hydroxylation, and the formation of N-(hydroxymethyl) metabolites.

A principal metabolic route for N-methylamides is N-demethylation, a reaction frequently mediated by CYP450 enzymes. nih.gov This process involves the oxidative removal of the methyl group from the nitrogen atom. For this compound, this would lead to the formation of N,3,4-trimethoxybenzamide. The reaction typically proceeds through the formation of an unstable N-hydroxymethyl intermediate, which then breaks down to yield the demethylated product and formaldehyde (B43269). nih.gov Studies on other N-methylamides have demonstrated that this is a common metabolic step. nih.gov

Aromatic hydroxylation is another characteristic reaction catalyzed by CYP450 enzymes. nih.gov This involves the introduction of a hydroxyl group onto the benzene (B151609) ring of the molecule. The presence of three methoxy (B1213986) groups on the benzamide (B126) ring of this compound will influence the position of hydroxylation due to their electronic and steric effects. The exact position of hydroxylation would require experimental determination, but it represents a probable metabolic pathway leading to more polar metabolites. Research on other aromatic compounds has shown that the substitution pattern on the ring directs the site of hydroxylation. nih.gov

The initial step in N-demethylation is the formation of an N-(hydroxymethyl) metabolite, an N-methylol derivative. nih.gov In the case of this compound, this would result in N-hydroxy-N,3,4-trimethoxy-N-methylbenzamide. Studies on simpler N-methylbenzamides have successfully identified these N-(hydroxymethyl) compounds as key metabolic intermediates in vitro. nih.govmercell.com The stability of these intermediates can be influenced by substitution on the phenyl ring. nih.gov These N-hydroxymethyl compounds can be further metabolized or spontaneously degrade. mercell.com

Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Following Phase I oxidative metabolism, the resulting metabolites, as well as the parent compound if it contains suitable functional groups, can undergo Phase II conjugation reactions. These reactions, such as glucuronidation and sulfation, increase water solubility and facilitate excretion. While specific data for this compound is not available, the potential for these pathways exists, particularly for any hydroxylated metabolites formed during Phase I. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, mediated by sulfotransferases (SULTs), are common conjugation pathways for phenolic and alcoholic hydroxyl groups. nih.gov

In Vitro Metabolic Stability and Clearance Studies

To predict the metabolic fate of a compound in the body, in vitro systems that model hepatic metabolism are employed. These assays measure the rate at which the parent compound is eliminated over time.

Human liver microsomes (HLM) are vesicles of the endoplasmic reticulum that contain a high concentration of CYP450 enzymes, making them a standard tool for evaluating Phase I metabolic stability. springernature.com The liver S9 fraction is a supernatant fraction of a liver homogenate that contains both microsomal (Phase I) and cytosolic (some Phase II) enzymes. nih.govnih.gov Therefore, the S9 fraction can provide a more comprehensive picture of metabolic clearance by encompassing both Phase I and some Phase II enzymatic activities. nih.govnih.gov

Metabolic stability assays with these systems typically involve incubating the compound with HLM or S9 fractions in the presence of necessary cofactors (e.g., NADPH for CYP450s) and measuring the disappearance of the parent compound over time using analytical techniques like LC-MS/MS. springernature.com The results from such studies, including the half-life (t½) and intrinsic clearance (Clint), are crucial for predicting the in vivo clearance of the compound. While specific data for this compound is not publicly available, the established protocols using HLM and S9 fractions would be the standard approach to determine its metabolic stability. nih.govspringernature.comnih.gov

In Vitro SystemPrimary Enzymes PresentMetabolic Phase CoverageKey Parameters Measured
Human Liver Microsomes (HLM) Cytochrome P450 (CYP450), Flavin-containing monooxygenases (FMO)Primarily Phase IHalf-life (t½), Intrinsic Clearance (Clint)
Human Liver S9 Fraction CYP450, FMO, UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs), etc.Phase I and Phase IIHalf-life (t½), Intrinsic Clearance (Clint)

Application of Recombinant Cytochrome P450 Enzymes and Hepatocytes

The investigation into the metabolism of xenobiotics frequently employs in vitro systems such as recombinant cytochrome P450 (CYP) enzymes and hepatocytes. These models are instrumental in identifying the primary enzymes responsible for a compound's metabolism.

Research into the metabolism of various benzamide derivatives has demonstrated the significant role of CYP enzymes. For instance, studies on N-methylbenzamide and N,N-dimethylbenzamide using mouse hepatocytes have identified N-(hydroxymethyl) compounds as major metabolites, indicating oxidative metabolism at the N-methyl group. nih.gov Similarly, investigations with other benzamides have shown that CYP3A4 is often a major enzyme involved in their oxidative metabolism, with minor contributions from other isoforms like CYP1A2, CYP2C19, and CYP2D6. nih.gov The use of a panel of recombinant human P450s allows for the precise identification of which isoforms are capable of metabolizing the substrate. chemrxiv.orgnih.gov

Hepatocytes, which contain a full complement of drug-metabolizing enzymes and cofactors, offer a more comprehensive model for metabolic studies. Suspensions of mouse hepatocytes have been successfully used to identify metabolites of N-methylbenzamide, such as N-formylbenzamide, which is likely formed from the further oxidation of an N-(hydroxymethyl) intermediate. nih.gov

While direct studies on this compound are not extensively detailed in the provided search results, the established methodologies for related benzamides provide a clear framework for how its biotransformation would be investigated using recombinant CYPs and hepatocytes. The trimethoxy and N-methyl substitutions on the benzamide scaffold of this compound suggest that potential metabolic pathways could include O-demethylation of the methoxy groups and N-demethylation or hydroxylation at the N-methyl group, processes typically catalyzed by CYP enzymes.

Identification and Structural Elucidation of In Vitro Metabolites (e.g., using LC-MS/MS, NMR)

Once in vitro metabolism studies are conducted, the next critical step is the identification and structural characterization of the resulting metabolites. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and sensitive technique for detecting and identifying metabolites in complex biological matrices. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is then often used to definitively elucidate the chemical structure of these metabolites. nih.gov

For example, in the study of a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, N-(3-phenethoxybenzyl)-4-hydroxybenzamide, LC-UV/MS(n) and ¹H-NMR were used to confirm the structures of eleven oxidative metabolites. nih.gov The identified pathways included aliphatic and aromatic hydroxylation. nih.gov Similarly, for N-methylbenzamide, N-(hydroxymethyl)-benzamide was characterized as a major in vitro metabolite and was also identified in urine, with its structure confirmed through analytical techniques. nih.gov

The application of these techniques to the study of this compound would allow for the separation and identification of potential metabolites. Based on the metabolism of similar compounds, one could anticipate metabolites arising from:

O-demethylation at one or more of the three methoxy positions.

N-demethylation to form 3,4-dimethoxy-N-methylbenzamide.

Hydroxylation of the N-methyl group to form an N-(hydroxymethyl) intermediate.

Aromatic hydroxylation on the benzene ring.

The precise identification of these metabolites would rely on the accurate mass measurements from MS/MS and the detailed structural information provided by NMR.

Assessment of Enzyme Kinetic Parameters for Biotransformation Pathways

Determining the enzyme kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), is essential for understanding the efficiency of a metabolic pathway and predicting its in vivo relevance. nih.govnih.gov These parameters can be determined by measuring the rate of metabolite formation or substrate depletion at various substrate concentrations in the presence of the metabolizing system (e.g., liver microsomes or recombinant enzymes). nih.gov

The intrinsic clearance (CLint), calculated as the ratio of Vmax to Km, is a key parameter used to predict the in vivo hepatic clearance of a drug. nih.gov For example, a validated LC-MS/MS method was used to determine the metabolic stability of encorafenib (B612206) and binimetinib, where the in vitro half-life (t1/2) and intrinsic clearance were calculated from the disappearance rate of the parent drug in human liver microsomes. nih.gov

While specific kinetic data for this compound is not available in the provided search results, the established experimental approaches are directly applicable. To assess its metabolic stability and enzyme kinetics, one would incubate this compound with human liver microsomes or specific recombinant CYP enzymes at different concentrations and measure the rate of its depletion over time.

Table 1: Potential Metabolic Pathways and Responsible Enzyme Isoforms for Benzamide Compounds

Metabolic PathwayPotentially Responsible CYP IsoformsReference
N-demethylationCYP2D6, CYP1A1, CYP1A2, CYP3A4 nih.gov
Aromatic HydroxylationCYP3A4, CYP1A2, CYP2C19, CYP2D6 nih.gov
Aliphatic HydroxylationCYP3A4 nih.gov
N-HydroxylationSulfotransferases nih.gov

Table 2: Analytical Techniques for Metabolite Identification

TechniqueApplicationReference
LC-MS/MSDetection, quantification, and preliminary identification of metabolites. nih.gov
NMRDefinitive structural elucidation of metabolites. nih.gov

Future Research Directions and Emerging Paradigms

Exploration of Stereoselective Synthetic Methodologies

The synthesis of substituted benzamides is a well-established field, but the introduction of stereocenters, particularly in the context of creating chiral derivatives of N,3,4-Trimethoxy-N-methylbenzamide, presents an opportunity for innovation. Future research will likely focus on developing stereoselective synthetic routes that offer precise control over the three-dimensional arrangement of atoms.

Methodologies such as asymmetric catalysis will be central to this effort. The use of chiral catalysts, for instance, in the reductive amination of a suitable ketone precursor could yield specific stereoisomers of derivatives of the target compound. Research into stereoselective methods for preparing related epoxymorphinan intermediates has demonstrated the power of this approach for creating specific 6α/β isomers. nih.gov Such strategies could be adapted to control the stereochemistry of substituents on the benzamide (B126) ring or the N-methyl group, leading to the synthesis of enantiomerically pure compounds. These stereochemically defined molecules are crucial for investigating interactions with chiral biological targets like enzymes and receptors.

Development of Novel Analytical Techniques for In Situ Reaction Monitoring

Optimizing the synthesis of this compound requires a deep understanding of reaction kinetics, intermediates, and byproduct formation. The development and application of novel analytical techniques for real-time, in situ reaction monitoring are emerging as a critical area of research. spectroscopyonline.commt.com

Spectroscopic methods such as Fourier-transform infrared (FTIR), Raman, and near-infrared (NIR) spectroscopy can provide continuous data on the concentration of reactants, products, and transient intermediates without the need for sample extraction. spectroscopyonline.com For more complex reaction mixtures, mass spectrometry-based techniques like Condensed Phase Membrane Introduction Mass Spectrometry (CP-MIMS) offer high selectivity and the ability to monitor neutral organic analytes directly from the reaction vessel. acs.org The application of these techniques, particularly in the context of photocatalytic synthesis, can provide a more complete picture of the reaction mechanism. ista.ac.atresearchgate.net By implementing these advanced monitoring tools, researchers can rapidly optimize reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and purity.

Advanced Computational Predictions for Complex Reaction Networks

Modern computational chemistry offers powerful tools for predicting the outcomes of complex reaction networks, thereby guiding synthetic efforts and minimizing trial-and-error experimentation. nih.gov For a molecule like this compound, computational models can be employed to explore various synthetic pathways and predict their feasibility and potential side reactions.

Density Functional Theory (DFT) calculations can elucidate reaction mechanisms, such as the gold-catalyzed cyclization of N-propargyl benzamides, revealing solvent-dependent changes in the rate-determining step. acs.org Furthermore, the rise of deep learning and other machine learning models can predict small-molecule reactivity and even potential bioactivity. nih.gov These models can be trained on large datasets of chemical reactions to identify promiscuous compounds or to predict the most likely products of a given set of reactants and conditions. Applying these predictive technologies to the synthesis of this compound could streamline the discovery of efficient and novel synthetic routes.

Integration of this compound into Chemical Probe Development

Chemical probes are small molecules used to study biological processes and validate potential drug targets. The structural features of this compound, specifically its substituted aromatic ring, make it an intriguing candidate for development as a chemical probe. nih.gov Benzamide derivatives have already shown promise as lead compounds for developing therapeutic agents against conditions like prion diseases. nih.gov

The development process would involve synthesizing a library of analogs based on the this compound scaffold and screening them for activity against various biological targets. For example, substituted benzamides have been investigated for their effects on cerebral dopamine (B1211576) mechanisms and as potential antitumor agents. nih.govresearchgate.netnih.govindexcopernicus.com The trimethoxy substitution pattern, in particular, is found in compounds with diverse biological activities. nih.govfoodb.ca By systematically modifying the structure of this compound and evaluating its biological effects, it may be possible to develop highly specific probes to investigate cellular pathways or to serve as starting points for drug discovery programs.

Mechanistic Investigations of Structure-Reactivity Relationships in Biological Systems

Understanding how the specific chemical structure of this compound relates to its reactivity and biological activity is a key area for future research. Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how modifications to a molecule's structure affect its interaction with a biological target. johnshopkins.edu

For this compound, this would involve investigating how the position and electronic nature of the three methoxy (B1213986) groups on the benzene (B151609) ring, combined with the N-methylamide group, influence its physicochemical properties and biological function. The methoxy groups are known to be important for the biological activity of many compounds, and their specific arrangement in this molecule could lead to unique interactions. nih.gov Research on other benzamide derivatives has shown that even small structural changes can significantly impact their antiproliferative activity. nih.gov Mechanistic studies could involve a combination of experimental assays and computational docking simulations to elucidate how the molecule binds to specific proteins and to rationalize its observed biological effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,3,4-Trimethoxy-N-methylbenzamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via coupling reactions between 3,4-dimethoxybenzoic acid derivatives and methylamine. A typical approach involves using coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst in anhydrous dichloromethane . Temperature control (0–5°C during acid chloride formation) and stoichiometric ratios (1:1.1 for amine-to-acid chloride) are critical for minimizing side products . Post-synthesis purification often requires column chromatography with gradients of ethyl acetate/hexane.

Q. How can structural confirmation of this compound be achieved?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for verifying methoxy (-OCH3_3), methylamide (-NCH3_3), and aromatic proton environments. For example, methoxy groups typically resonate at δ 3.8–4.0 ppm, while methylamide protons appear at δ 2.8–3.1 ppm .
  • IR Spectroscopy : Confirm amide C=O stretching (1650–1680 cm1^{-1}) and methoxy C-O bonds (1250–1270 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What are the key stability considerations for handling this compound?

  • Stability Profile : The compound is sensitive to light and heat, requiring storage at –20°C under inert gas (e.g., argon). Decomposition under reflux conditions (>80°C) has been observed in related benzamides, necessitating low-temperature reactions .

Advanced Research Questions

Q. How can reaction pathways be optimized to address low yields in N-methylation steps?

  • Troubleshooting : Low yields may arise from incomplete methylation or competing O-methylation. Strategies include:

  • Using excess methyl iodide (1.5–2.0 equiv.) in the presence of a strong base (e.g., NaH) in tetrahydrofuran (THF) .
  • Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
  • Monitoring reaction progress via TLC with iodine vapor visualization.

Q. How do structural modifications (e.g., methoxy positioning) impact biological activity compared to analogs?

  • Comparative Analysis :

  • Activity Trends : 3,4-Dimethoxy substitution enhances interactions with hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms), while N-methylation reduces metabolic degradation .
  • Data Contradictions : Some studies report diminished activity in 3,4,5-trimethoxy analogs due to steric hindrance, whereas others note improved solubility and bioavailability . Validate via molecular docking and in vitro assays (e.g., enzyme inhibition IC50_{50}) .

Q. What mutagenicity risks are associated with this compound, and how can they be mitigated?

  • Safety Protocols :

  • Ames Testing : Although direct data for this compound is limited, structurally similar anomeric amides show mutagenicity via intercalation. Ames II testing is recommended using Salmonella typhimurium strains TA98 and TA100 .
  • Handling : Use fume hoods, nitrile gloves, and closed systems for synthesis. Decontaminate spills with 10% sodium bicarbonate solution .

Q. How can chromatographic purification challenges (e.g., co-elution of byproducts) be resolved?

  • Purification Strategies :

  • Column Chromatography : Optimize mobile phases (e.g., 5–10% methanol in dichloromethane) to separate polar byproducts.
  • HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% trifluoroacetic acid) for high-purity isolation .

Methodological Considerations

Q. What spectroscopic and computational tools are critical for analyzing electronic effects of methoxy groups?

  • Tools :

  • DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis sets to model charge distribution and HOMO-LUMO gaps .
  • UV-Vis Spectroscopy : Assess π→π* transitions in methoxy-substituted aromatic systems (λ~270–290 nm) .

Q. How can batch-to-batch variability in synthesis be minimized?

  • Quality Control :

  • Strict control of anhydrous conditions (e.g., molecular sieves in solvents).
  • Standardize reaction monitoring via in-situ FTIR or Raman spectroscopy .

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N,3,4-Trimethoxy-N-methylbenzamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.